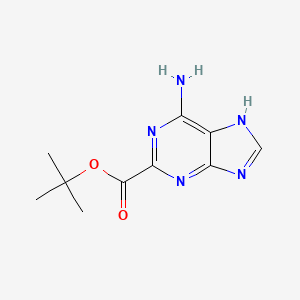
N-((1-nicotinoylpiperidin-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((1-nicotinoylpiperidin-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide is a useful research compound. Its molecular formula is C16H21N5O3 and its molecular weight is 331.376. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Taste Modulation
One intriguing application involves derivatives similar to N-((1-nicotinoylpiperidin-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide, which have been studied for their ability to modulate taste. For example, certain N-(1-methyl-4-oxoimidazolidin-2-ylidene)-α-amino acids, resulting from Maillard-type reactions, have been identified to enhance the mouthful and thick-sour sensations in food, without imparting intrinsic taste up to high concentrations. This suggests potential uses in food science for enhancing flavor profiles without adding bitterness (Kunert, Walker, & Hofmann, 2011).
Cancer Therapy
Compounds structurally related to this compound, particularly those inhibiting the enzyme poly(ADP-ribose) polymerase (PARP), have been identified for their therapeutic potential in cancer. For instance, derivatives like 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888) have shown efficacy in combination with other chemotherapeutic agents, indicating a promising approach to cancer treatment (Penning et al., 2009).
Antimicrobial Activity
Research on thiazolidine-2,4-dione carboxamide and amino acid derivatives, which share functional groups with this compound, has uncovered potential antimicrobial and antifungal activities. This suggests a possible avenue for the development of new antibiotics and antifungals (Abd Alhameed et al., 2019).
Drug Synthesis and Modification
The compound and its analogs have been employed in the synthesis and modification of drugs, demonstrating the versatility of these molecules in creating pharmacologically active agents. For example, the synthesis of 8-carbamoylimidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one, a key derivative in the production of the antitumor drug temozolomide, highlights the importance of such compounds in medicinal chemistry (Wang & Stevens, 1996).
Metabolism and Biochemical Studies
Studies on metabolites of nicotinic acid and nicotinamide in humans consuming self-selected food have revealed the presence of derivatives similar to this compound. These findings are crucial for understanding the metabolic pathways and potential health impacts of nicotinic acid and its derivatives (Shibata & Matsuo, 1989).
Properties
IUPAC Name |
2-oxo-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]imidazolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O3/c22-14(13-2-1-5-17-11-13)20-7-3-12(4-8-20)10-19-16(24)21-9-6-18-15(21)23/h1-2,5,11-12H,3-4,6-10H2,(H,18,23)(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKSXEMCPGPTEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)N2CCNC2=O)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 2-bromo-4H-pyrrolo[2,3-d]thiazole-5-carboxylate](/img/structure/B2669576.png)


![5-amino-1-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2669582.png)

![4-Ethyl-5-fluoro-6-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]pyrimidine](/img/structure/B2669586.png)


![N-(1-cyanocycloheptyl)-2-[3-(1-cyclopropyltetrazol-5-yl)anilino]acetamide](/img/structure/B2669593.png)
![N-[1-(1-adamantyl)-2-hydrazinyl-2-oxoethyl]-4-methoxybenzamide](/img/structure/B2669594.png)

![N-(2-chlorobenzyl)-6-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]thio}pyrimidin-4-amine](/img/structure/B2669596.png)


